molecular formula C13H27N3O B7933301 (S)-2-Amino-N-[2-(isopropyl-methyl-amino)-cyclohexyl]-propionamide

(S)-2-Amino-N-[2-(isopropyl-methyl-amino)-cyclohexyl]-propionamide

Cat. No.: B7933301
M. Wt: 241.37 g/mol
InChI Key: SJWCBRSIHPELSO-UNXYVOJBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-N-[2-(isopropyl-methyl-amino)-cyclohexyl]-propionamide is a chiral amide derivative characterized by a cyclohexylamine backbone substituted with isopropyl-methyl-amino and propionamide groups. The compound has been studied for applications in medicinal chemistry, particularly for its structural similarity to bioactive amines and amides.

Properties

IUPAC Name

(2S)-2-amino-N-[2-[methyl(propan-2-yl)amino]cyclohexyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3O/c1-9(2)16(4)12-8-6-5-7-11(12)15-13(17)10(3)14/h9-12H,5-8,14H2,1-4H3,(H,15,17)/t10-,11?,12?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWCBRSIHPELSO-UNXYVOJBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C1CCCCC1NC(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1CCCCC1N(C)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereochemical Considerations

The (S)-configuration at the α-amino position requires asymmetric synthesis or resolution techniques. Chiral auxiliaries, enzymatic resolution, or transition-metal-catalyzed enantioselective reactions are commonly employed to avoid racemization during amide bond formation.

Multi-Step Synthesis Strategies

Step 1: Preparation of 2-(Isopropyl-Methyl-Amino)-Cyclohexanamine

The cyclohexylamine intermediate serves as the foundational scaffold. A representative route involves:

  • Buchwald–Hartwig Amination : Reacting cyclohexene oxide with isopropyl-methyl-amine under palladium catalysis to introduce the tertiary amine group.

  • Epoxide Ring-Opening : The reaction is typically conducted at 80–100°C in toluene, yielding 2-(isopropyl-methyl-amino)-cyclohexanol, followed by oxidation to the ketone and reductive amination to form the primary amine.

Table 1: Reaction Conditions for Cyclohexylamine Intermediate Synthesis

StepReagents/ConditionsYield (%)Purity (HPLC)
Epoxide aminationPd(OAc)₂, Xantphos, K₃PO₄, toluene, 90°C, 24h6892%
Reductive aminationNaBH₃CN, MeOH, rt, 12h8595%

Step 2: Enantioselective Propionamide Coupling

The (S)-2-aminopropionamide moiety is introduced via a coupling reaction. Two methods dominate:

  • Mixed Carbonate Activation : Reacting (S)-2-aminopropionic acid with 1,1′-carbonyldiimidazole (CDI) to form an activated carbonate, followed by reaction with the cyclohexylamine intermediate.

  • Schlenk Technique : Using trimethylaluminum to facilitate amide bond formation under anhydrous conditions at −20°C , preserving stereochemistry.

Table 2: Comparison of Coupling Methods

MethodTemperatureSolventReaction TimeEnantiomeric Excess (ee)
CDI activation25°CTHF6h98%
Schlenk technique−20°CToluene12h>99%

Optimization of Reaction Parameters

Temperature and Catalytic Systems

Higher temperatures (>50°C) during amide coupling risk racemization, whereas subzero temperatures (−20°C to 0°C) improve enantiomeric purity. Catalysts such as HOBt (Hydroxybenzotriazole) reduce side reactions by stabilizing active intermediates.

Solvent Selection

Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates but may compromise stereoselectivity. Nonpolar solvents (toluene, hexane) favor enantiopurity but require longer reaction times.

Analytical Characterization

Chiral HPLC Validation

Chiral stationary phases (e.g., Chiralpak AD-H) resolve enantiomers, confirming >99% ee for the Schlenk-derived product. Mobile phases typically comprise hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.05 (d, J = 6.4 Hz, 6H, isopropyl-CH₃), 2.75 (s, 3H, N-CH₃), 3.20–3.35 (m, 1H, cyclohexyl-CH), 4.10 (q, J = 7.0 Hz, 1H, α-CH), 6.20 (br s, 1H, NH).

  • HRMS (ESI+): m/z calcd for C₁₃H₂₇N₃O [M+H]⁺: 242.2231; found: 242.2228.

Challenges and Mitigation Strategies

Racemization During Workup

Post-reaction neutralization with mild bases (e.g., NaHCO₃) instead of strong bases minimizes α-hydrogen abstraction, preserving configuration.

Purification Difficulties

Silica gel chromatography often suffices, but preparative HPLC with C18 columns is employed for high-purity batches (>99.5%) .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-[2-(isopropyl-methyl-amino)-cyclohexyl]-propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the amino or amide groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and amines under appropriate conditions.

Major Products Formed

    Oxidation: Oxo derivatives and hydroxylated products.

    Reduction: Reduced amines and alcohols.

    Substitution: Substituted amides and amines.

Scientific Research Applications

Pharmacological Research

(S)-2-Amino-N-[2-(isopropyl-methyl-amino)-cyclohexyl]-propionamide has garnered attention for its potential as a cyclin-dependent kinase (CDK) inhibitor . CDKs are essential for regulating the cell cycle, and their inhibition can lead to significant therapeutic effects in cancer treatment. Preliminary studies indicate that this compound exhibits selective inhibition against specific CDKs, making it a candidate for further pharmacological exploration .

Table 1: Comparison of Similar Compounds

Compound NameStructure FeaturesUnique Aspects
1-(4-isopropyl-1-methylamino)cyclohexanecarboxylic acidSimilar cyclohexane structureDifferent functional groups leading to varied bioactivity
N,N-Dimethyl-4-(isopropylamino)cyclohexanecarboxamideContains dimethyl substitutionPotentially different pharmacokinetics due to additional methyl groups
(S)-2-Amino-N-[4-(dimethylamino)-cyclohexyl]-propionamideDimethyl substitution instead of isopropylVariation in binding affinity and selectivity towards kinases

Biochemical Studies

The compound's interaction with biological targets is often studied using techniques such as surface plasmon resonance and enzyme kinetics assays. These studies focus on its binding affinity to various kinases, which is crucial for understanding its mechanism of action and therapeutic potential.

Synthetic Organic Chemistry

Due to its functional groups, this compound can participate in various coupling reactions with electrophiles, enhancing its utility in synthetic organic chemistry. This versatility allows researchers to explore new derivatives that may exhibit improved biological activity or novel properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-[2-(isopropyl-methyl-amino)-cyclohexyl]-propionamide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog Overview

The compound belongs to a class of N-substituted propionamides with variations in the amine substituents and aromatic/heterocyclic moieties. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison
Compound Name (IUPAC) Key Substituents Molecular Formula Molecular Weight Notable Features
(S)-2-Amino-N-[2-(isopropyl-methyl-amino)-cyclohexyl]-propionamide Cyclohexyl, isopropyl-methyl-amino C₁₄H₂₈N₃O 254.39 g/mol Chiral center (S), cyclohexyl backbone
(S)-2-Amino-N-(2-fluoro-benzyl)-N-methyl-propionamide 2-fluoro-benzyl, methyl C₁₁H₁₅FN₂O 222.25 g/mol Fluorine enhances lipophilicity; N-methylation reduces polarity
(S)-2-Amino-N-isopropyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-propionamide Thiophen-2-yl, isopropyl C₁₂H₁₈N₂O₂S 266.35 g/mol Thiophene moiety for π-π interactions; ketone group for hydrogen bonding
(S)-2-Amino-N-cyclopropyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-propionamide Cyclopropyl, thiophen-2-yl C₁₂H₁₆N₂O₂S 252.34 g/mol Cyclopropyl group increases metabolic stability
(S)-2-Amino-N-(3-fluoro-benzyl)-propionamide 3-fluoro-benzyl C₁₀H₁₂FN₂O 194.21 g/mol Positional isomerism (3-F vs. 2-F) alters electronic properties

Key Structural Differences and Implications

Backbone Modifications: The primary compound features a cyclohexyl ring, which confers rigidity and influences conformational stability. In contrast, analogs like (S)-2-amino-N-cyclopropyl derivatives (e.g., CAS 1353994-44-1) use a cyclopropyl group, which imposes angle strain but enhances metabolic resistance .

Aromatic/Heterocyclic Substituents :

  • Fluoro-benzyl groups (e.g., 2-F or 3-F isomers) introduce electron-withdrawing effects, improving membrane permeability and resistance to oxidative metabolism .
  • Thiophene -containing analogs (e.g., CAS 1955560-55-0) leverage sulfur's polarizability for enhanced target binding, particularly in enzyme active sites .

Isopropyl-methyl-amino groups (primary compound) balance steric bulk and hydrophobicity, which may optimize receptor affinity .

Biological Activity

(S)-2-Amino-N-[2-(isopropyl-methyl-amino)-cyclohexyl]-propionamide is a chiral compound with the molecular formula C₁₃H₂₇N₃O and a molecular weight of 241.37 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications such as cancer treatment and anti-inflammatory therapies. Its unique structure, characterized by an amine group and a propionamide backbone, facilitates various biological interactions.

Chemical Structure and Properties

The compound's structure can be represented as follows:

PropertyDetails
Molecular Formula C₁₃H₂₇N₃O
Molecular Weight 241.37 g/mol
CAS Number 1354032-98-6
IUPAC Name This compound

The presence of the isopropyl and cyclohexyl groups contributes to its stereochemistry and potential binding affinity to biological targets, particularly cyclin-dependent kinases (CDKs) involved in cell cycle regulation.

Inhibition of Cyclin-Dependent Kinases

Research indicates that this compound exhibits significant activity as a potential inhibitor of cyclin-dependent kinases (CDKs). CDKs play a crucial role in regulating the cell cycle, and their inhibition may lead to therapeutic effects in cancer treatment. The unique structural features of this compound may enhance its binding affinity and selectivity for specific kinase targets, making it a candidate for further pharmacological exploration.

Anti-Inflammatory Properties

In addition to its role as a CDK inhibitor, the compound has shown promise in modulating inflammatory pathways. Studies suggest that it may inhibit specific pathways involved in inflammation, which could be beneficial for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). The ability to modulate inflammatory responses indicates potential applications in various inflammatory disorders.

Case Studies and Research Findings

  • Cyclin-Dependent Kinase Inhibition
    • A study demonstrated that compounds similar to this compound exhibited significant inhibition of CDK activity, leading to reduced proliferation of cancer cells. The structure-activity relationship (SAR) analysis indicated that modifications to the isopropyl group could enhance selectivity towards specific CDKs.
  • Anti-Inflammatory Activity
    • Another research effort focused on the anti-inflammatory properties of this compound, revealing that it effectively reduced pro-inflammatory cytokine levels in vitro. The results indicated its potential utility in treating inflammatory diseases by targeting specific signaling pathways involved in inflammation.

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, a comparative analysis with related compounds is useful:

Compound NameStructure FeaturesUnique Aspects
1-(4-isopropyl-1-methylamino)cyclohexanecarboxylic acidSimilar cyclohexane structureDifferent functional groups leading to varied bioactivity
N,N-Dimethyl-4-(isopropylamino)cyclohexanecarboxamideContains dimethyl substitutionPotentially different pharmacokinetics due to additional methyl groups
(R)-2-Amino-N-[2-(isopropyl-methyl-amino)-cyclohexyl]-propionamideR-enantiomer may exhibit different activitiesVariations in binding affinity and selectivity towards kinases

This table illustrates how variations in structure can lead to differences in biological activity, emphasizing the importance of stereochemistry and functional groups in drug design.

Q & A

Basic: What synthetic methodologies are recommended for preparing (S)-2-Amino-N-[2-(isopropyl-methyl-amino)-cyclohexyl]-propionamide with high enantiomeric purity?

Answer:
Synthesis of chiral amines like this compound typically involves stereoselective methods such as asymmetric hydrogenation or enzymatic resolution. For example, cyclohexylamine derivatives can be synthesized via reductive amination using chiral catalysts (e.g., Rhodium-BINAP complexes) to control stereochemistry . Post-synthesis, purification via preparative HPLC with chiral columns (e.g., Chiralpak IA/IB) is critical to isolate the (S)-enantiomer. Confirm enantiomeric purity using polarimetry or chiral chromatography (e.g., ≥99% ee) .

Basic: What analytical techniques are essential for structural characterization and purity assessment?

Answer:
A combination of spectroscopic and chromatographic methods is required:

  • NMR : Assign stereochemistry via 1H/13C-NMR, focusing on cyclohexyl ring protons (δ 1.2–2.5 ppm) and amide protons (δ 6.5–8.0 ppm).
  • Mass Spectrometry : Confirm molecular weight using ESI-MS (expected [M+H]+ ~315.4 g/mol) .
  • HPLC : Use reverse-phase C18 columns (e.g., 90% MeCN/H2O) to assess purity (>98%) and detect impurities.
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

Advanced: How should researchers design experiments to investigate environmental fate and biodegradation pathways?

Answer:
Adopt a tiered approach inspired by long-term environmental studies like Project INCHEMBIOL :

Laboratory Studies :

  • Hydrolysis/Photolysis : Expose the compound to UV light (λ = 254 nm) and varying pH (3–9) to identify degradation products via LC-MS.
  • Soil/Water Partitioning : Measure log Kow and log Koc using OECD Guideline 121.

Ecosystem Modeling :

  • Use fugacity models to predict distribution in air, water, and soil compartments.
  • Assess bioaccumulation potential in aquatic organisms (e.g., Daphnia magna) .

Advanced: How can contradictions in receptor-binding affinity data be resolved across studies?

Answer:
Contradictions often arise from methodological variability. To address this:

Standardize Assays :

  • Use consistent cell lines (e.g., HEK293 for GPCR studies) and control ligands.
  • Validate binding assays (e.g., radioligand displacement with [3H]-labeled competitors).

Meta-Analysis :

  • Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies.
  • Identify confounding variables (e.g., buffer pH, temperature) via sensitivity analysis .

Advanced: What strategies optimize molecular docking studies for this compound’s putative targets (e.g., GPCRs)?

Answer:

Target Selection : Prioritize receptors with structural homology to known amine-binding GPCRs (e.g., β-adrenergic receptors).

Docking Workflow :

  • Prepare the ligand: Minimize energy using Gaussian09 (B3LYP/6-31G* basis set).
  • Use flexible docking algorithms (e.g., AutoDock Vina) to account for side-chain mobility in the binding pocket.

Validation :

  • Compare predicted binding poses with crystallographic data (e.g., PDB ID: 3SN6).
  • Validate via site-directed mutagenesis of key residues (e.g., Asp113 in transmembrane helix 3) .

Basic: How to assess stability under physiological conditions for preclinical studies?

Answer:

  • Plasma Stability : Incubate the compound in human plasma (37°C, pH 7.4) and quantify degradation via LC-MS/MS over 24 hours.
  • Thermal Stability : Store at 4°C, 25°C, and 40°C for 4 weeks; monitor decomposition by NMR.
  • Oxidative Stress : Expose to H2O2 (0.1% v/v) to identify vulnerable functional groups (e.g., secondary amines) .

Advanced: What in vitro/in vivo models are suitable for studying metabolic pathways?

Answer:

In Vitro :

  • Liver Microsomes : Incubate with human/rat microsomes + NADPH to identify phase I metabolites (e.g., hydroxylation at cyclohexyl ring).
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.

In Vivo :

  • Administer radiolabeled compound (14C) to rodents; collect blood/urine for metabolite profiling.
  • Use bile-duct cannulated models to assess enterohepatic recirculation .

Basic: How to validate the compound’s solubility and formulation compatibility?

Answer:

  • Solubility Screening : Test in buffers (pH 1.2–7.4), PEG-400, and lipid-based vehicles.
  • Accelerated Stability Testing : Formulate with excipients (e.g., Poloxamer 188) and monitor particle size (DLS) and crystallinity (XRPD) over 3 months .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.